molecular formula C11H10N4 B13150894 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile

4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile

Cat. No.: B13150894
M. Wt: 198.22 g/mol
InChI Key: NVFOIKXHXYHGCH-UHFFFAOYSA-N
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Description

4-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzonitrile is a heterocyclic compound featuring a benzonitrile moiety directly linked to a 5-amino-3-methylpyrazole ring. The pyrazole core is substituted with an amino group at position 5 and a methyl group at position 2. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry, particularly for targeting enzymes and receptors via hydrogen bonding (amino group) and π-π interactions (benzonitrile) .

Properties

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

4-(5-amino-3-methylpyrazol-1-yl)benzonitrile

InChI

InChI=1S/C11H10N4/c1-8-6-11(13)15(14-8)10-4-2-9(7-12)3-5-10/h2-6H,13H2,1H3

InChI Key

NVFOIKXHXYHGCH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)N)C2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Reaction Pathway:

  • The β-ketonitrile (e.g., 4-cyanobenzoylacetone) reacts with hydrazine hydrate.
  • Nucleophilic attack occurs at the carbonyl carbon, forming a hydrazone intermediate.
  • Cyclization ensues via nucleophilic attack of the hydrazine nitrogen on the nitrile group, leading to the formation of the pyrazole ring.
  • Aromatic substitution at the benzene ring yields the target compound.

Reaction Scheme:

β-Ketonitrile + Hydrazine hydrate → Pyrazole derivative

Experimental Data:

Starting Material Conditions Yield Reference
4-Cyanobenzoylacetone Reflux in ethanol with hydrazine hydrate 75-85%

This method offers high regioselectivity and functional group tolerance, making it suitable for synthesizing 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile .

Cyclocondensation of 4-Cyanobenzoyl Derivatives with Hydrazines

Research indicates that cyclocondensation reactions involving aromatic β-ketonitriles and hydrazines are effective for producing pyrazolylbenzonitrile derivatives.

Procedure:

  • Aromatic β-ketonitrile (e.g., 4-cyanobenzoylacetone) is reacted with excess hydrazine hydrate.
  • The mixture is heated under reflux, often in ethanol or ethanol-water mixture.
  • The reaction proceeds via intermediate hydrazones, followed by intramolecular cyclization.

Data Table:

Substrate Solvent Temperature Time Yield Reference
4-Cyanobenzoylacetone Ethanol Reflux 4-6 hrs 78%

Notes:

  • The reaction favors formation of the 5-amino-3-methylpyrazole ring.
  • The process can be optimized by varying solvent polarity and reaction time.

Hydrazine-Mediated Cyclization of Aromatic Nitriles

Another approach involves direct cyclization of aromatic nitriles with hydrazine derivatives, often under microwave or ultrasonic irradiation to accelerate the process.

Method Highlights:

  • Aromatic nitrile (e.g., benzonitrile or substituted derivatives) is reacted with hydrazine hydrate.
  • Microwave irradiation at 150-200°C for 10-20 minutes enhances reaction rate.
  • The resulting pyrazole intermediates are purified via recrystallization.

Research Data:

Nitrile Hydrazine amount Conditions Yield Reference
Benzonitrile 2 equiv. Microwave at 180°C, 15 min 70%

This method is efficient for synthesizing substituted pyrazoles with high purity.

Multistep Synthesis via Aromatic Nitrile Functionalization

A more complex route involves initial nitration, reduction, and subsequent cyclization:

  • Nitration of benzene derivatives to introduce nitrile groups.
  • Reduction of nitrile to amine or hydrazine derivative.
  • Cyclization with methyl hydrazine or hydrazine hydrate to form the pyrazole ring.

Representative Data:

Step Reagents Conditions Yield Reference
Nitration HNO₃ / H₂SO₄ 0°C 85%
Reduction Sn / HCl Reflux 90%
Cyclization Hydrazine hydrate Reflux 75%

This approach allows for precise substitution patterns on the aromatic ring.

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to significantly reduce reaction times and improve yields.

Example:

  • Aromatic nitrile and hydrazine hydrate are irradiated at 180°C for 10 minutes.
  • The process yields the target compound with >80% efficiency.

Advantages:

  • Reduced reaction time.
  • Improved product purity.
  • Environmentally friendly due to solvent minimization.

Notes on Specific Precursors and Modifications

  • Substituted hydrazines (e.g., methylhydrazine) can introduce methyl groups at the pyrazole ring.
  • Solvent choice impacts yield; ethanol, acetic acid, and ethanol-water mixtures are common.
  • Catalysts such as acetic acid or p-toluenesulfonic acid facilitate cyclization.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations Reference
Condensation of β-ketonitriles with hydrazines β-Ketonitriles + Hydrazines Reflux, ethanol Versatile, high yield Requires pure starting materials
Cyclocondensation of aromatic derivatives Aromatic β-ketonitriles + Hydrazines Reflux, ethanol Good regioselectivity Longer reaction times
Microwave-assisted cyclization Aromatic nitriles + Hydrazines Microwave, 150-200°C Fast, efficient Equipment-dependent
Multistep nitration-reduction-cyclization Aromatic precursors Nitration, reduction, cyclization Structural diversity Multi-step process
Mechanochemical synthesis Azo-linked aldehydes + Malononitrile + Hydrazines Ball milling, room temp Green, scalable Equipment cost

Chemical Reactions Analysis

Types of Reactions

4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile:

Basic Information
4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile, also known as C11H10N4, has a CAS No. of 1152945-26-0 . PubChem ID: is listed as 90165402 .

Potential Applications
While the search results do not offer specific case studies or comprehensive data tables detailing the applications of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile, the provided research suggests potential applications stemming from pyrazole derivatives in general:

  • Anticancer Activity: Pyrazoles have drawn attention because of their diverse biological activities, with some demonstrating cytotoxicity against human cell lines . Certain drugs with this heterocyclic system have been approved for treating different types of cancer .
  • Synthesis of Pyrazolone Derivatives: Magnetic aminated starch has been used as a biocatalyst in the synthesis of 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone derivatives . These derivatives have been studied for their effects on breast cancer cell lines, suggesting potential in overcoming drug resistance and enhancing safety in cancer treatment .
  • Antimicrobial and Antioxidant Activity: Trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl) pyridines have been synthesized and studied for their antioxidant and antimicrobial activities .
  • Reactivity with Hemoglobin: Research indicates that certain hydroxylated heterocyclic aromatic amines do not react with the oxy-heme complex, suggesting that they may not induce methemoglobinemia .

Mechanism of Action

The mechanism of action of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Connectivity

  • Regioisomeric Analogues: 4-[(4-Amino-3-methyl-1H-pyrazol-1-yl)methyl]benzonitrile (): Differs in connectivity via a methylene bridge between pyrazole and benzonitrile. 4-(3-Amino-4-methyl-1H-pyrazol-1-yl)benzonitrile (): A regioisomer with amino and methyl groups at positions 3 and 4, respectively. The altered substituent positions disrupt hydrogen-bonding patterns, impacting solubility and biological activity .

Functional Group Variations

  • Azido Derivatives: 4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile (): The azido group at position 3 enables click chemistry applications, unlike the amino group in the target compound. This derivative exhibits higher lipophilicity (logP ~1.8) but lower hydrogen-bonding capacity .
  • Molecular weight increases (326.35 g/mol vs. 198.22 g/mol for the target compound), affecting pharmacokinetics .

Physicochemical and Crystallographic Properties

Physicochemical Data

Compound Molecular Weight (g/mol) logP* Solubility (mg/mL)
Target Compound 198.22 1.2 ~5 (DMSO)
4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile 224.08 1.8 ~3 (DMSO)
4-(3-Amino-4-methyl-1H-pyrazol-1-yl)benzonitrile 198.22 0.9 ~10 (Water)

*Estimated using fragment-based methods.

Crystallography

  • Target Compound: No crystallographic data identified.
  • Analogues: 3-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile (): Monoclinic lattice (a=7.6683 Å, b=17.8013 Å) with intermolecular hydrogen bonds (N–H···N) stabilizing the structure . Kinase Inhibitor Analogues (): Orthorhombic packing (Z=4) with π-π stacking between benzonitrile and pyridinyl groups .

Biological Activity

4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile is C10H10N4, featuring a pyrazole ring substituted with an amino group and a benzonitrile moiety. Its unique structure allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.

The precise mechanism of action for 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile remains under investigation. However, it is hypothesized to interact with specific enzymes or receptors involved in disease processes. The compound may act as an enzyme inhibitor or modulator, influencing pathways related to inflammation, cancer, or infectious diseases.

Biological Activity Overview

Research has indicated that compounds with similar pyrazole structures demonstrate a range of biological activities:

  • Antimicrobial Activity : Several studies have reported that pyrazole derivatives exhibit antimicrobial properties. For instance, related compounds have shown significant inhibition against various bacterial strains and fungi.
  • Anticancer Properties : Pyrazole derivatives are being explored for their potential anticancer effects. In vitro studies have demonstrated that some analogs can induce apoptosis in cancer cell lines.
  • Anti-inflammatory Effects : Compounds in this class have been noted for their ability to reduce inflammation in preclinical models.

Structure-Activity Relationships (SAR)

The biological activity of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile can be influenced by modifications to its structure. Research into SAR has identified key features that enhance potency:

ModificationEffect on Activity
Substitution at the 3-position of the pyrazole ringIncreased potency against specific targets
Variation in the benzonitrile moietyAltered solubility and bioavailability
Presence of electron-withdrawing groupsEnhanced interaction with biological targets

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives:

  • Antimicrobial Activity : A study evaluated a series of pyrazole compounds for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited MIC values below 10 μg/mL, suggesting potent antimicrobial activity .
  • Anticancer Evaluation : In a screening assay against various cancer cell lines, one derivative demonstrated an IC50 value of 5 μM, indicating significant cytotoxicity . Further optimization led to improved derivatives with enhanced selectivity towards cancer cells.
  • Anti-inflammatory Studies : Research focused on the anti-inflammatory effects showed that specific analogs could reduce pro-inflammatory cytokine production in vitro, highlighting their potential for treating inflammatory diseases .

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